molecular formula C7H4FNO2 B2928131 4-Fluoro-1,3-benzoxazol-2(3H)-one CAS No. 590422-12-1

4-Fluoro-1,3-benzoxazol-2(3H)-one

Cat. No.: B2928131
CAS No.: 590422-12-1
M. Wt: 153.112
InChI Key: DLNMLICVXVLIKO-UHFFFAOYSA-N
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Description

4-Fluoro-1,3-benzoxazol-2(3H)-one is a fluorinated benzoxazole derivative. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen in a five-membered ring fused to a benzene ring. The fluorine atom at the 4-position can significantly alter the compound’s chemical properties and biological activities.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1,3-benzoxazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluoroaniline with carbonyl compounds under acidic or basic conditions to form the benzoxazole ring.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of the fluorine atom or other substituents with different groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products depend on the type of reaction. For example, oxidation might yield a hydroxylated derivative, while substitution could produce various substituted benzoxazoles.

Mechanism of Action

The mechanism of action of 4-Fluoro-1,3-benzoxazol-2(3H)-one would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes or receptors, altering their function and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzoxazol-2(3H)-one: Lacks the fluorine atom, which may result in different chemical and biological properties.

    4-Chloro-1,3-benzoxazol-2(3H)-one: Similar structure but with a chlorine atom instead of fluorine, potentially leading to different reactivity and activity.

    4-Methyl-1,3-benzoxazol-2(3H)-one: Contains a methyl group instead of fluorine, affecting its properties.

Uniqueness

The presence of the fluorine atom in 4-Fluoro-1,3-benzoxazol-2(3H)-one can enhance its stability, lipophilicity, and ability to interact with biological targets, making it unique compared to its non-fluorinated counterparts.

Properties

IUPAC Name

4-fluoro-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO2/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNMLICVXVLIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1,1′-Carbonyldiimidazole (11.4 g, 0.0703 mol) is added portionwise to a solution of 2-amino-3-fluorophenol (Step 3, 8.94 g, 0.0703 mol) in THF (200 ml) and warmed at 60° C. for 2 h. The reaction mixture is diluted with ethyl acetate (200 ml), washed with 2N HCl and saline, dried (MgSO4), and evaporated to give product as a white solid suitable for use in the next step (10.6 g, 99%); mp 131–3° C.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
8.94 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

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